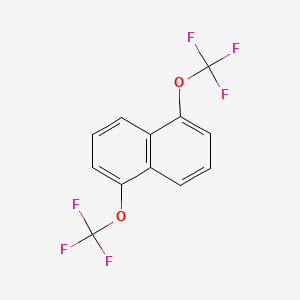
1,5-Bis(trifluoromethoxy)naphthalene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1,5-Bis(trifluoromethoxy)naphthalene is a fluorinated aromatic compound with the molecular formula C12H6F6O2. It is characterized by the presence of two trifluoromethoxy groups attached to a naphthalene ring at the 1 and 5 positions. This compound is of interest due to its unique chemical properties, which include high thermal stability and low dielectric constant .
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method is the nucleophilic aromatic substitution reaction, where a naphthalene derivative is reacted with a trifluoromethoxy reagent under specific conditions . The reaction conditions often include the use of a base and a solvent such as dimethyl sulfoxide (DMSO) or tetrahydrofuran (THF).
Industrial Production Methods
Industrial production of 1,5-Bis(trifluoromethoxy)naphthalene may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and cost-effectiveness. The use of continuous flow reactors and advanced purification techniques such as crystallization and distillation are common in industrial settings .
Chemical Reactions Analysis
Types of Reactions
1,5-Bis(trifluoromethoxy)naphthalene undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form quinones or other oxygenated derivatives.
Reduction: Reduction reactions can lead to the formation of partially or fully hydrogenated naphthalene derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and hydrogen gas (H2) in the presence of a catalyst are used.
Substitution: Reagents like halogens (e.g., bromine, chlorine) and nucleophiles (e.g., amines, thiols) are employed under various conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield naphthoquinones, while substitution reactions can produce a wide range of functionalized naphthalene derivatives .
Scientific Research Applications
1,5-Bis(trifluoromethoxy)naphthalene has several applications in scientific research:
Mechanism of Action
The mechanism of action of 1,5-Bis(trifluoromethoxy)naphthalene and its derivatives involves interactions with various molecular targets. The trifluoromethoxy groups can enhance the compound’s lipophilicity and metabolic stability, allowing it to interact more effectively with biological membranes and proteins. These interactions can modulate the activity of enzymes, receptors, and other molecular pathways .
Comparison with Similar Compounds
Similar Compounds
1,5-Dimethoxynaphthalene: Similar in structure but with methoxy groups instead of trifluoromethoxy groups.
1,5-Difluoronaphthalene: Contains fluorine atoms instead of trifluoromethoxy groups.
1,5-Dichloronaphthalene: Contains chlorine atoms instead of trifluoromethoxy groups.
Uniqueness
1,5-Bis(trifluoromethoxy)naphthalene is unique due to the presence of trifluoromethoxy groups, which impart distinct chemical and physical properties. These include increased thermal stability, lower dielectric constant, and enhanced lipophilicity compared to similar compounds .
Properties
Molecular Formula |
C12H6F6O2 |
|---|---|
Molecular Weight |
296.16 g/mol |
IUPAC Name |
1,5-bis(trifluoromethoxy)naphthalene |
InChI |
InChI=1S/C12H6F6O2/c13-11(14,15)19-9-5-1-3-7-8(9)4-2-6-10(7)20-12(16,17)18/h1-6H |
InChI Key |
PURJOULPJAGVLN-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC2=C(C=CC=C2OC(F)(F)F)C(=C1)OC(F)(F)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


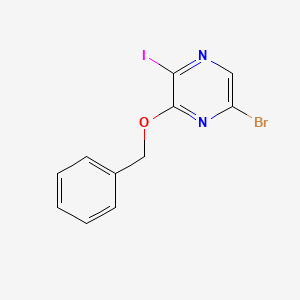
![2-amino-9-[(2R,3R,4S,5R)-4-hydroxy-5-(hydroxymethyl)-3-prop-2-enoxyoxolan-2-yl]-1H-purin-6-one](/img/structure/B11831900.png)
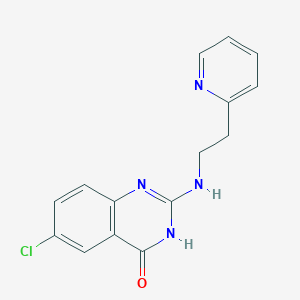
![5-Heptenoic acid, 7-[(1R,2R,3R,5S)-3,5-dihydroxy-2-[(1E,3R)-3-hydroxy-4-[2-iodo-5-(trifluoromethyl)phenoxy]-1-buten-1-yl]cyclopentyl]-, 1-methylethyl ester, (5Z)-](/img/structure/B11831913.png)
![(1r,4r)-4-((1-(3,4-dichlorobenzyl)-1H-benzo[d]imidazol-2-yl)amino)cyclohexanol](/img/structure/B11831915.png)
![[(4Z)-cyclooct-4-en-1-yl] N-[3-[2-[2-(3-aminopropoxy)ethoxy]ethoxy]propyl]carbamate](/img/structure/B11831920.png)

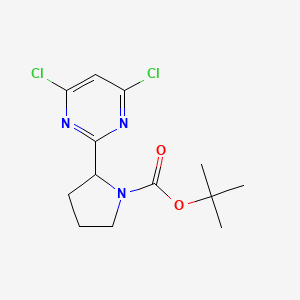

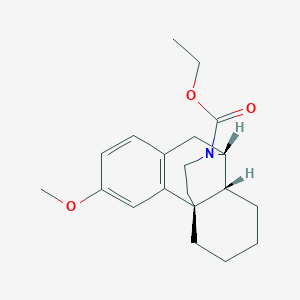
![3-(1H-Benzo[d]imidazol-2-yl)-6-chloro-4H-chromen-4-one](/img/structure/B11831937.png)
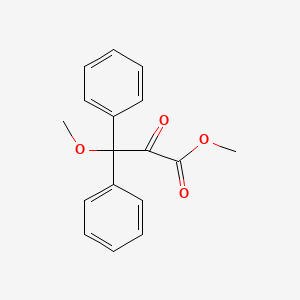

![2-Furancarboxamide, 5-chloro-4-(4-chloro-1-methyl-1H-pyrazol-5-yl)-N-[(1S)-1-[(3,4-difluorophenyl)methyl]-2-(1,3-dihydro-1,3-dioxo-2H-isoindol-2-yl)ethyl]-](/img/structure/B11831947.png)
